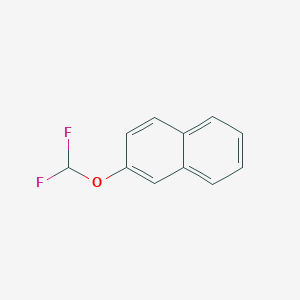

2-(Difluoromethoxy)naphthalene

CAS No.: 712-79-8

Cat. No.: VC3782258

Molecular Formula: C11H8F2O

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 712-79-8 |

|---|---|

| Molecular Formula | C11H8F2O |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 2-(difluoromethoxy)naphthalene |

| Standard InChI | InChI=1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |

| Standard InChI Key | PHRDBYLNQKVKBB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)OC(F)F |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)OC(F)F |

Introduction

Physical and Chemical Properties

2-(Difluoromethoxy)naphthalene possesses distinctive physical and chemical properties that contribute to its potential utility in various applications. The compound is characterized by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 712-79-8 |

| Molecular Formula | C11H8F2O |

| Molecular Weight | 194.18 g/mol |

| IUPAC Name | 2-(difluoromethoxy)naphthalene |

| Physical State | Solid |

| Storage Conditions | Sealed in dry conditions, Room Temperature |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 9.2 Ų |

| Complexity | 184 |

Table 1. Physical and chemical properties of 2-(Difluoromethoxy)naphthalene

The molecular structure consists of a naphthalene backbone (two fused benzene rings) with a difluoromethoxy substituent at the 2-position. The presence of two fluorine atoms in the OCF2H group significantly influences the compound's lipophilicity, as indicated by its relatively high XLogP3 value of 4.4, suggesting strong membrane permeability potential . This property is particularly valuable in drug development, where membrane penetration is often a critical factor.

Structural Characterization

Spectroscopic Data

Spectroscopic techniques provide essential information for structure confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy has been performed on 2-(Difluoromethoxy)naphthalene using a Varian EM-360 instrument . The fluorine atoms in the difluoromethoxy group typically appear as a doublet due to coupling with the hydrogen atom of the OCF2H moiety. This characteristic splitting pattern serves as a diagnostic feature for confirming the presence of the difluoromethoxy functionality.

Mass Spectrometry

Mass spectrometry data for 2-(Difluoromethoxy)naphthalene includes:

The fragmentation pattern typically shows characteristic loss of the difluoromethoxy group, providing further structural confirmation.

Chemical Reactivity

The reactivity of 2-(Difluoromethoxy)naphthalene stems from both its naphthalene core and the difluoromethoxy substituent, leading to diverse chemical behaviors:

Naphthalene Core Reactivity

The naphthalene portion of the molecule can undergo various reactions characteristic of polycyclic aromatic hydrocarbons:

-

Electrophilic Aromatic Substitution (EAS): The naphthalene ring system can participate in reactions such as nitration, sulfonation, and halogenation. Regioselectivity in these reactions is influenced by the electronic effects of the difluoromethoxy substituent .

-

Oxidation: Under appropriate conditions, the naphthalene system can be oxidized to form various products, including naphthoquinones .

-

Reduction: The aromatic rings can be selectively reduced to form dihydro- or tetrahydronaphthalene derivatives .

-

Diels-Alder Reactions: The naphthalene core can serve as a diene in Diels-Alder reactions, enabling the construction of complex polycyclic structures .

Difluoromethoxy Group Reactivity

The OCF2H functional group contributes unique reactivity patterns:

-

C-F Bond Strength: The carbon-fluorine bonds are among the strongest in organic chemistry, conferring significant stability to the difluoromethoxy group.

-

Hydrogen Bonding: Unlike the trifluoromethoxy group (OCF3), the difluoromethoxy group possesses a hydrogen atom that can participate in hydrogen bonding interactions, potentially enhancing binding affinity with biological targets.

-

Metabolic Stability: The presence of fluorine atoms typically increases resistance to metabolic degradation, a valuable property for pharmaceutical applications.

Applications in Organic Synthesis

2-(Difluoromethoxy)naphthalene serves as a versatile building block for the synthesis of more complex structures:

Heterocycle Synthesis

The compound can be incorporated into various nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceuticals. Recent research has demonstrated the synthesis of difluoromethoxylated pyrazoles, isoxazoles, pyrimidines, and indoles from α-(difluoromethoxy)ketones as versatile building blocks .

Building Block in Medicinal Chemistry

Difluoromethoxylated compounds, including naphthalene derivatives, have emerged as valuable intermediates in medicinal chemistry:

| Application Area | Potential Benefit |

|---|---|

| Drug Design | Enhanced lipophilicity for improved membrane permeation |

| Metabolic Stability | Resistance to oxidative metabolism due to C-F bonds |

| Binding Affinity | Unique hydrogen bonding capability of OCF2H group |

| Physicochemical Properties | Altered pKa values and dipole moments influencing ADME properties |

Table 2. Potential benefits of difluoromethoxy-containing compounds in medicinal chemistry applications

Alternative to Traditional Fluorinated Groups

The difluoromethoxy group (OCF2H) is considered an "emerging fluorinated group" (EFG) that offers an interesting alternative to more controversial classical fluorinated groups, such as the ubiquitous trifluoromethyl group (CF3) . As concerns about bioaccumulation and environmental persistence of certain highly fluorinated compounds grow, the difluoromethoxy group represents a potentially more sustainable option while still providing many of the desirable properties of fluorinated compounds.

| Safety Parameter | Information |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

| UN# | N/A |

| Hazard Class | N/A |

| Packing Group | N/A |

Table 3. Safety information for 2-(Difluoromethoxy)naphthalene

These hazard codes indicate that the compound:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Comparison with Related Compounds

2-(Difluoromethoxy)naphthalene can be meaningfully compared with structurally related compounds to understand structure-property relationships:

| Compound | Molecular Formula | Similarity Index | Key Differences |

|---|---|---|---|

| 2-(Difluoromethoxy)benzonitrile | C8H5F2NO | 0.90 | Contains nitrile group; single benzene ring |

| 2-(Trifluoromethoxy)naphthalene | C11H7F3O | - | Contains one additional F atom; lacks H-bonding capability |

| 2-Methoxynaphthalene | C11H10O | - | Contains no F atoms; different electronic properties |

| 1-(Difluoromethoxy)naphthalene | C11H8F2O | - | Positional isomer with different electronic distribution |

| 2-(Difluoromethoxy)naphthalene-3-methanol | C12H10F2O2 | - | Contains additional hydroxymethyl substituent |

Table 4. Comparison of 2-(Difluoromethoxy)naphthalene with structurally related compounds

This comparative analysis highlights how subtle structural variations can significantly impact physical properties, chemical reactivity, and potential applications.

Future Research Directions

Several promising research avenues for 2-(Difluoromethoxy)naphthalene warrant further exploration:

Medicinal Chemistry Applications

Investigation of 2-(Difluoromethoxy)naphthalene and its derivatives as potential pharmacophores could lead to novel drug candidates. The unique properties of the difluoromethoxy group may offer advantages in specific therapeutic contexts, particularly where lipophilicity, metabolic stability, and hydrogen bonding capabilities are crucial factors.

Advanced Synthetic Methodologies

Development of more efficient and selective methods for the synthesis of difluoromethoxylated naphthalenes could expand the toolkit for late-stage functionalization of complex molecules. Exploration of catalytic systems, photochemical approaches, and flow chemistry techniques may yield improved synthetic routes.

Structure-Activity Relationship Studies

Systematic studies comparing 2-(Difluoromethoxy)naphthalene with related compounds could provide valuable insights into the impact of the difluoromethoxy group on physicochemical and biological properties, informing rational design strategies for future compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume